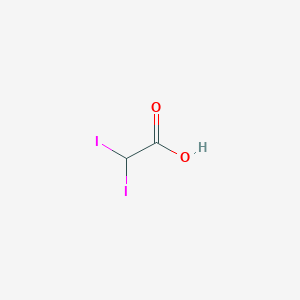

Diiodoacetic acid

Übersicht

Beschreibung

Diiodoacetic acid is an organic compound with the molecular formula C₂H₂I₂O₂. It is a derivative of acetic acid, where two hydrogen atoms are replaced by iodine atoms. This compound is known for its strong oxidizing properties and is highly soluble in water, alcohol, and ether .

Vorbereitungsmethoden

Diiodoacetic acid can be synthesized through various methods. One common synthetic route involves the iodination of acetic acid derivatives. For instance, this compound can be prepared by the reaction of acetic acid with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods often involve the use of high-performance ion chromatography-tandem mass spectrometry for the simultaneous determination of chloro-, bromo-, and iodo-acetic acids .

Analyse Chemischer Reaktionen

Diiodoacetic acid undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent.

Reduction: It can be reduced to form less oxidized products.

Substitution: It can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Toxicity

Diiodoacetic acid is characterized by its chemical formula and is known to be a potent alkylating agent. Its toxicity is primarily attributed to its ability to modify cysteine residues in proteins, which can disrupt normal cellular functions. This property has led to its use in various experimental models to study cellular processes and disease mechanisms.

Toxicological Research

This compound has been extensively utilized in toxicological studies to assess its effects on different biological systems.

Case Study: Photoreceptor Degeneration

A notable application of iodoacetic acid (often used interchangeably with this compound) is in the induction of photoreceptor degeneration in animal models. A study demonstrated that high doses of iodoacetic acid could reliably induce complete blindness in cats, providing a model for testing genetic and cellular therapies aimed at restoring visual function .

| Study | Model Organism | Dose | Outcome |

|---|---|---|---|

| IAA Induced Blindness | Cats | 20 mg/kg | Complete photoreceptor degeneration |

Reproductive Toxicity

Research has shown that this compound can act as a reproductive toxicant. For instance, exposure to iodoacetic acid resulted in sperm DNA damage and reduced motility in male mice, highlighting its potential effects on reproductive health .

| Study | Model Organism | Dose | Effect |

|---|---|---|---|

| Sperm DNA Damage | Male Mice | 35 mg/kg for 28 days | Reduced motility and DNA damage |

Cancer Research

This compound has been investigated for its potential anti-tumor effects. Early studies indicated that it could enhance immune responses in tumor-bearing mice and exhibit anti-tumor activity .

Case Study: Immune Response Enhancement

In one study, treatment with iodoacetic acid significantly increased plasma lactate dehydrogenase levels while decreasing glucose levels in tumor-bearing mice, suggesting a metabolic shift that could be exploited for therapeutic purposes .

| Study | Model Organism | Outcome |

|---|---|---|

| IAA Treatment on Tumors | Mice | Increased LDH; Decreased glucose |

Water Disinfection By-Product

This compound is also recognized as a disinfection by-product formed when iodide reacts with oxidizing disinfectants such as chlorine. It has been identified as one of the most cytotoxic compounds among disinfection by-products, raising concerns regarding its presence in drinking water .

Health Impact Assessment

Studies have shown that exposure to iodoacetic acid can lead to respiratory problems and immune system effects, emphasizing the need for monitoring its levels in drinking water sources .

| Study | Contaminant | Health Impact |

|---|---|---|

| Disinfection By-Products | IAA | Respiratory issues; Immune suppression |

Wirkmechanismus

Diiodoacetic acid exerts its effects primarily through its strong oxidizing properties. It can alkylate cysteine residues in proteins, preventing the re-formation of disulfide bonds. This mechanism is particularly useful in protein sequencing and enzyme inhibition studies . Additionally, it has been shown to induce DNA damage and disrupt cellular processes, making it a valuable tool in toxicological research .

Vergleich Mit ähnlichen Verbindungen

Diiodoacetic acid is unique compared to other haloacetic acids due to the presence of two iodine atoms, which confer distinct chemical properties. Similar compounds include:

Iodoacetic acid: Contains one iodine atom and is used for similar applications but has different reactivity and toxicity profiles.

Chloroacetic acid: Contains chlorine atoms and is less toxic but also less reactive compared to this compound.

Bromoacetic acid: Contains bromine atoms and has intermediate reactivity and toxicity between chloroacetic acid and this compound.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Diiodoacetic acid (DIAA) is a halogenated organic compound that has garnered attention due to its biological activities, particularly its cytotoxic and genotoxic effects. As a derivative of iodoacetic acid, DIAA's implications in reproductive toxicity, carcinogenicity, and oxidative stress responses have been the focus of various studies. This article compiles findings from diverse research sources to provide a comprehensive overview of the biological activity of DIAA.

This compound is characterized by its two iodine atoms attached to an acetic acid backbone. Its chemical structure can be represented as follows:

Biological Activity Overview

DIAA exhibits significant biological activity, primarily affecting cellular processes such as apoptosis, oxidative stress response, and hormone regulation. The following sections detail specific findings related to its effects on reproductive health and cellular integrity.

Reproductive Toxicity

Research indicates that DIAA can disrupt normal reproductive functions in both male and female organisms.

Effects on Female Reproductive System

- Estrous Cycle Disruption : Studies have shown that DIAA exposure alters estrous cyclicity in female mice. In particular, it reduces the time spent in proestrus and affects ovarian gene expression related to steroidogenesis and apoptosis .

- Hormonal Changes : Exposure to DIAA results in decreased estradiol levels while not significantly altering other hormone levels such as testosterone and follicle-stimulating hormone (FSH) .

- Follicle Development : In vitro studies indicate that DIAA inhibits antral follicle growth and reduces estradiol production, suggesting a direct impact on ovarian function .

Effects on Male Reproductive System

- Spermatogenesis Impairment : In male mice, DIAA exposure has been linked to DNA damage in spermatogenic cells, leading to impaired spermatogenesis. Notably, increased levels of γH2AX, a marker for DNA damage, were observed following treatment .

- Sperm Motility : While some parameters of sperm motility remained unchanged, significant decreases in average path velocity (VAP) and straight line velocity (VSL) were noted .

Cytotoxic and Genotoxic Effects

DIAA has been identified as one of the most cytotoxic and genotoxic compounds among haloacetic acids. Key findings include:

- DNA Damage : Studies have demonstrated that DIAA induces DNA damage in various cell types, including human lymphocytes and mouse hepatocytes .

- Cell Cycle Regulation : Exposure to DIAA alters expression levels of cell cycle regulators and apoptotic factors, indicating its role in disrupting normal cellular processes .

The biological activity of DIAA is closely linked to its ability to induce oxidative stress and alter signaling pathways:

- Oxidative Stress Response : DIAA exposure activates the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative damage. This response has been observed in both liver cells and ovarian tissues .

- Hormonal Pathway Interference : The compound affects the hypothalamic-pituitary-gonadal axis by altering the expression of neuroendocrine factors such as kisspeptin and FSHβ, which are critical for reproductive hormone regulation .

Case Studies

Several case studies have highlighted the adverse effects of DIAA on reproductive health:

- A study involving female CD-1 mice exposed to varying concentrations of DIAA revealed significant alterations in estrous cyclicity and hormonal profiles over a 35-day period .

- Male mice administered with 35 mg/kg body weight daily for 28 days exhibited increased serum luteinizing hormone (LH) levels alongside reduced sperm quality metrics .

Data Summary

| Study Focus | Findings |

|---|---|

| Female Reproductive Health | Disruption of estrous cycle; decreased estradiol levels |

| Male Reproductive Health | DNA damage; impaired spermatogenesis; reduced sperm motility |

| Cytotoxic Effects | Induction of DNA damage; altered cell cycle regulation |

| Oxidative Stress Response | Activation of Nrf2 pathway |

Eigenschaften

IUPAC Name |

2,2-diiodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMFNQVNXPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564143 | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-89-0 | |

| Record name | Diiodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.